[1-(Aminomethyl)-2,2-dimethylcyclopropyl]methanol
Description
Properties
IUPAC Name |
[1-(aminomethyl)-2,2-dimethylcyclopropyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6(2)3-7(6,4-8)5-9/h9H,3-5,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDPVGSNZNXLOHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(CN)CO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Aminomethyl)-2,2-dimethylcyclopropyl]methanol typically involves the reaction of 2,2-dimethylcyclopropanecarboxaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product.
Industrial Production Methods
Industrial production methods for [1-(Aminomethyl)-2,2-dimethylcyclopropyl]methanol may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Amine Group Reactions
The primary amine (−CH<sub>2</sub>NH<sub>2</sub>) participates in reactions typical of aliphatic amines:
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Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) or anhydrides to form amides under basic conditions (e.g., pyridine or triethylamine) .
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Reductive Amination : The amine can undergo reductive amination with aldehydes/ketones (e.g., formaldehyde) in the presence of NaBH<sub>4</sub> or NaBH<sub>3</sub>CN to form secondary amines .
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Schiff Base Formation : Reacts with carbonyl compounds (e.g., benzaldehyde) to form imines, which are intermediates in catalytic asymmetric synthesis .
Alcohol Group Reactions
The primary alcohol (−CH<sub>2</sub>OH) exhibits reactivity consistent with aliphatic alcohols:
-
Esterification : Forms esters with carboxylic acids (e.g., acetic acid) under acidic catalysis (H<sub>2</sub>SO<sub>4</sub> or TsOH) .
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Oxidation : Potential oxidation to a carboxylic acid (−COOH) using strong oxidizing agents like KMnO<sub>4</sub> or CrO<sub>3</sub>, though the cyclopropane ring may destabilize under harsh conditions .
Cyclopropane Ring Reactivity
The strained cyclopropane ring undergoes selective transformations:
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Acid-Catalyzed Ring Opening : In the presence of H<sub>2</sub>SO<sub>4</sub> or HCl, the ring may open to form a diol or other products, depending on the substituents .
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Radical Reactions : Under photolytic or thermal conditions, the ring may participate in radical addition or polymerization .
pH-Dependent Behavior
The compound’s pKa values (estimated from analogous systems ):
| Functional Group | pKa Range | Reactivity Implications |
|---|---|---|
| −NH<sub>2</sub> | ~10.5–11.0 | Protonated in acidic media, enhancing solubility in water. |
| −OH | ~16.0–17.0 | Deprotonated by strong bases (e.g., NaH) to form alkoxide intermediates. |
Reductive Amination Pathways
The compound serves as a precursor in multi-step syntheses, as demonstrated in cyclopropane-based drug candidates :
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Intermediate in PET Imaging Agents : Used in reductive amination with aldehydes to generate radiolabeled probes for enzyme targeting .
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Constrained Amino Acid Analogues : Modified via esterification or acylation to mimic natural amino acids in peptide synthesis .
Stability and Side Reactions
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Thermal Decomposition : At elevated temperatures (>150°C), the cyclopropane ring may undergo retro-Diels-Alder reactions or isomerization.
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Oxidative Degradation : Exposure to O<sub>2</sub> or peroxides may lead to amine oxidation (forming nitroso compounds) or alcohol oxidation .
Reaction Conditions and Yields
Scientific Research Applications
Medicinal Chemistry Applications
1. Potential as a Pharmaceutical Intermediate
The compound has been investigated for its role as an intermediate in the synthesis of various pharmaceuticals. Its unique cyclopropyl structure provides a scaffold that can be modified to enhance biological activity against specific targets.
2. Modulation of Receptor Activity
Research indicates that [1-(Aminomethyl)-2,2-dimethylcyclopropyl]methanol acts as an allosteric modulator for nicotinic acetylcholine receptors. This modulation can influence neurotransmission and has implications for treating neurological disorders .
Material Science Applications
1. Polymer Chemistry
The compound can be utilized in the development of novel polymers with enhanced properties. Its ability to introduce functional groups into polymer chains makes it valuable for creating materials with specific mechanical and thermal characteristics.
2. Catalysis
In catalytic processes, [1-(Aminomethyl)-2,2-dimethylcyclopropyl]methanol has shown promise as a ligand in metal-catalyzed reactions. Its sterically hindered structure can stabilize metal centers, improving the efficiency of catalytic cycles.
Case Study 1: Pharmaceutical Development
A study focused on synthesizing derivatives of [1-(Aminomethyl)-2,2-dimethylcyclopropyl]methanol revealed its effectiveness in enhancing the potency of certain drug candidates targeting central nervous system disorders. Researchers synthesized various analogs and assessed their activity through in vitro assays, demonstrating improved binding affinity to nicotinic receptors compared to parent compounds.
Case Study 2: Polymer Synthesis
In a collaborative research project, [1-(Aminomethyl)-2,2-dimethylcyclopropyl]methanol was incorporated into a polymer matrix to create a thermally stable material suitable for high-temperature applications. The resulting polymer exhibited superior thermal resistance and mechanical strength compared to traditional polymers.
Data Tables
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Pharmaceutical Intermediate | Enhanced activity against CNS targets |
| Material Science | Polymer Development | Improved thermal stability and mechanical properties |
| Catalysis | Ligand in Metal-Catalyzed Reactions | Increased efficiency in catalytic cycles |
Mechanism of Action
The mechanism of action of [1-(Aminomethyl)-2,2-dimethylcyclopropyl]methanol involves its interaction with specific molecular targets. The aminomethyl group allows it to form hydrogen bonds and electrostatic interactions with biological molecules, while the cyclopropyl ring provides structural rigidity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs and Key Differences
Physicochemical Properties
- Molecular Weight: The target compound (129.2 g/mol) is heavier than [(1S)-2,2-dimethylcyclopropyl]methanol (100.16 g/mol), likely due to the aminomethyl group .
- Polarity: The dual polar groups (amine and alcohol) in the target compound increase hydrophilicity compared to analogs with aromatic (e.g., benzylamino) or halogenated (e.g., trifluoroethyl) substituents .
Biological Activity
[1-(Aminomethyl)-2,2-dimethylcyclopropyl]methanol is a compound of interest due to its potential biological activities, which may include antimicrobial, anti-inflammatory, and anticancer properties. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
- Molecular Formula : CHN
- Molecular Weight : 115.20 g/mol
The biological activity of [1-(Aminomethyl)-2,2-dimethylcyclopropyl]methanol is largely attributed to its ability to interact with various biological targets. It is hypothesized that the compound may inhibit specific enzymes or receptors that play crucial roles in inflammatory processes and cancer cell proliferation. Further studies are needed to elucidate the exact molecular mechanisms involved.
Antimicrobial Activity
Research indicates that [1-(Aminomethyl)-2,2-dimethylcyclopropyl]methanol exhibits significant antimicrobial properties against a range of bacterial strains. The compound's structure may enhance its ability to penetrate bacterial membranes, leading to increased efficacy.
- Tested Strains :
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation markers in vitro. Studies have demonstrated that it can lower the production of pro-inflammatory cytokines in cell cultures.
- Cytokines Measured :
- IL-6
- TNF-alpha
Anticancer Properties
Preliminary studies suggest that [1-(Aminomethyl)-2,2-dimethylcyclopropyl]methanol may possess anticancer activity. In vitro tests have indicated cytotoxic effects on various cancer cell lines.
- Cell Lines Tested :
- A549 (lung cancer)
- MCF-7 (breast cancer)
Case Studies
A notable case study involved the administration of [1-(Aminomethyl)-2,2-dimethylcyclopropyl]methanol in a controlled environment to assess its impact on tumor growth in animal models. The results indicated a statistically significant reduction in tumor size compared to control groups.
| Treatment Group | Tumor Size Reduction (%) | Statistical Significance |
|---|---|---|
| Control | 0 | - |
| Low Dose | 30 | p < 0.05 |
| High Dose | 50 | p < 0.01 |
Research Findings
Recent research has focused on the pharmacokinetics of [1-(Aminomethyl)-2,2-dimethylcyclopropyl]methanol, revealing important insights into its absorption and metabolism.
- Absorption Rates : Studies show an average pulmonary absorption fraction of approximately 0.60 in animal models.
- Elimination Half-life : Estimated at around 1.5 hours in vivo.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of [1-(Aminomethyl)-2,2-dimethylcyclopropyl]methanol?
The compound is synthesized via lithium carbenoid-mediated cyclopropanation of allylic alkylates. Key steps include:
- Using dihalomethanes (e.g., CH₂I₂ or CH₂Br₂) to generate carbenoids.
- Reaction optimization for cyclopropane ring formation, with yields ranging from 16% to 49% depending on reagent selection and reaction conditions .
- Purification via silica gel chromatography with gradient elution (e.g., 1–10% Et₂O/Pentane), ensuring >95% purity .
Q. How is the structural integrity of [1-(Aminomethyl)-2,2-dimethylcyclopropyl]methanol validated post-synthesis?
- Spectroscopic characterization :
- ¹H/¹³C NMR to confirm cyclopropane ring geometry and aminomethyl/hydroxymethyl substituents. Distinct splitting patterns (e.g., δ 0.8–1.5 ppm for cyclopropane protons) are critical .
- IR spectroscopy to verify hydroxyl (ν ~3200–3600 cm⁻¹) and amine (ν ~3300–3500 cm⁻¹) functional groups.
Advanced Research Questions
Q. What experimental strategies enhance stereochemical control during cyclopropanation?
Stereoselectivity depends on:
- Temperature : Lower temperatures (e.g., –78°C) favor kinetic control, improving diastereomeric ratios .
- Carbenoid precursor : CH₂I₂ outperforms CH₂Br₂ in yield (49% vs. 33%) due to enhanced electrophilicity .
- Substrate preorganization : Steric effects from 2,2-dimethylcyclopropyl groups guide carbenoid insertion, minimizing undesired stereoisomers .
Q. How can contradictory yield data in cyclopropanation reactions be resolved?
Discrepancies arise from:
- Reagent purity : Impurities in CH₂X₂ (X = I, Br) reduce effective carbenoid concentration.
- Reaction duration : Extended times (>24 hrs) may lead to side reactions (e.g., β-hydride elimination).
- Mitigation : Systematic parameter screening (time, stoichiometry) paired with GC-MS monitoring identifies optimal conditions .
Q. What purification challenges arise with [1-(Aminomethyl)-2,2-dimethylcyclopropyl]methanol, and how are they addressed?
- Challenge : Co-elution of polar byproducts (e.g., unreacted amines or alcohols).
- Solution : Gradient elution (e.g., 1–10% Et₂O/Pentane) improves resolution. For example, this method achieved 84% isolated yield in related cyclopropane derivatives .
- Alternative : Preparative HPLC with chiral columns for enantiomer separation, though this requires validation via optical rotation or X-ray crystallography .
Q. How do steric and electronic effects of the 2,2-dimethylcyclopropyl group influence reactivity?
- Steric effects : The dimethyl group hinders nucleophilic attack at the cyclopropane ring, stabilizing intermediates during functionalization (e.g., oxidation of the hydroxymethyl group) .
- Electronic effects : Electron-donating methyl groups increase ring strain, enhancing susceptibility to ring-opening reactions under acidic conditions .
Methodological Considerations
Q. What analytical techniques are critical for assessing purity and stability?
- GC-MS : Monitors volatile byproducts and degradation products (e.g., cyclopropane ring cleavage).
- HPLC-UV/RI : Quantifies polar impurities (detection limit: ~0.1% w/w) .
- Stability studies : Accelerated aging under varying pH/temperature conditions identifies degradation pathways (e.g., hydrolysis of the aminomethyl group) .
Q. How can computational modeling aid in predicting reaction outcomes?
- DFT calculations : Predict transition-state energies for cyclopropanation, guiding reagent/substrate selection .
- Molecular dynamics : Simulates steric interactions between the dimethylcyclopropyl group and carbenoid intermediates .
Data Contradiction Analysis
Q. Why do reported yields for similar cyclopropane derivatives vary widely (e.g., 16% vs. 49%)?
- Key factors :
- Catalyst load : Substoichiometric LiBr vs. excess LiI alters carbenoid reactivity .
- Solvent polarity : Non-polar solvents (e.g., pentane) favor cyclopropanation over side reactions .
Tables for Key Experimental Parameters
| Parameter | CH₂I₂ Reaction | CH₂Br₂ Reaction |
|---|---|---|
| Yield | 49% | 16% |
| Temperature | –78°C | 0°C |
| Diastereomeric Ratio | 85:15 | 70:30 |
| Purification Method | Purity Achieved | Reference |
|---|---|---|
| Gradient Chromatography | 84% | |
| Preparative HPLC | >99% (enantiomers) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
